molecular formula C17H14FN3O2 B15105348 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B15105348
M. Wt: 311.31 g/mol
InChI Key: GWRBMAONTTYROS-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine core. Its structure features a cyclopropyl group at position 6, a methyl group at position 3, and a 2-fluorophenyl carboxamide moiety at position 2. The molecular formula is C₁₇H₁₅FN₃O₂, with a molecular weight of 312.33 g/mol.

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14FN3O2/c1-9-15-11(16(22)19-13-5-3-2-4-12(13)18)8-14(10-6-7-10)20-17(15)23-21-9/h2-5,8,10H,6-7H2,1H3,(H,19,22)

InChI Key

GWRBMAONTTYROS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is usually prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Implications
6-Cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Target) C₁₇H₁₅FN₃O₂ 312.33 6-cyclopropyl, 2-fluorophenyl Enhanced metabolic stability, optimized binding affinity
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₉H₁₄FN₃O₃ 351.34 4-fluoro-2-methylphenyl, 2-furyl Increased hydrophilicity due to furyl; potential π-π stacking
6-Cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₉H₁₉N₃O₃ 337.37 2-methoxybenzyl Higher lipophilicity; altered tissue distribution
6-Cyclopropyl-N-(4-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₉H₁₉N₃O₃ 337.37 4-methoxybenzyl Para-methoxy group may reduce metabolic oxidation
6-Ethyl-3-(trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₂H₁₂N₆O₂ 272.27 Ethyl, trimethylpyrazole Reduced steric bulk; potential for improved solubility

Key Observations

Substituent Effects on Lipophilicity: The 2-methoxybenzyl and 4-methoxybenzyl analogs exhibit higher lipophilicity (logP ~3.5–4.0) compared to the target compound (logP ~2.8), influencing membrane permeability and bioavailability .

Electronic and Steric Contributions: The 2-fluorophenyl group in the target compound leverages fluorine’s electronegativity to strengthen hydrogen bonding and resist oxidative metabolism, a critical advantage over non-fluorinated analogs .

Metabolic Stability :

  • Fluorinated aromatic rings (e.g., 2-fluorophenyl ) are less prone to CYP450-mediated oxidation compared to methoxy or furyl groups, as seen in the target compound’s superior metabolic half-life (t₁/₂ >6 hours in vitro) .

Biological Activity

6-Cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound notable for its unique structural features, which include an oxazole ring fused with a pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is C16H14FN3O2. Its structure can be represented as follows:

PropertyValue
Molecular Weight298.30 g/mol
CAS Number954277-06-6
IUPAC Name6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Anticancer Properties

Research indicates that compounds similar to 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study : A study on a related oxazole derivative demonstrated a reduction in cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral protein synthesis or assembly.

  • Mechanism : The proposed mechanism involves the inhibition of specific enzymes critical for viral replication, akin to the action of other known antiviral agents .

Neuroprotective Effects

Recent findings have highlighted the neuroprotective potential of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells.

  • Research Findings : In a model of neurodegeneration, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls .

Research Findings Overview

Study TypeFocus AreaKey Findings
In Vitro StudiesAnticancerSignificant reduction in cell viability in cancer lines
Antiviral StudiesViral ReplicationInhibition of viral protein synthesis
NeuroprotectionOxidative StressReduced ROS levels and improved neuronal survival

The biological activity of 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and viral replication.
  • Induction of Apoptosis : It promotes programmed cell death in cancerous cells through intrinsic pathways.
  • Antioxidant Activity : The compound reduces oxidative stress by scavenging free radicals.

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